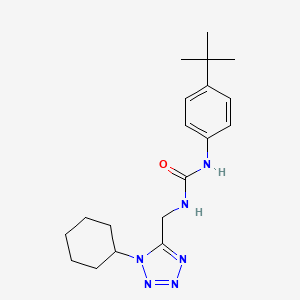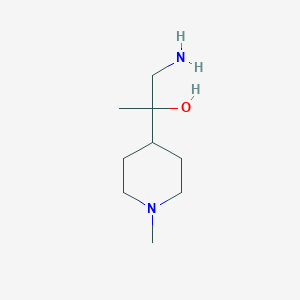![molecular formula C19H19Cl2N3 B2617350 2-(1-(2,4-二氯苄基)哌啶-4-基)-1H-苯并[d]咪唑 CAS No. 887217-29-0](/img/structure/B2617350.png)
2-(1-(2,4-二氯苄基)哌啶-4-基)-1H-苯并[d]咪唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole” is a chemical compound that has been studied for its potential biological activities . It has been identified as a potential NLRP3 inflammasome inhibitor . The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response .
Synthesis Analysis
The synthesis of this compound involves a pharmacophore-hybridization strategy, combining the structure of the acrylic acid derivative INF39 with the 1-(piperidin-4-yl)1,3-dihydro-2H-benzo[d]imidazole-2-one substructure present in HS203873 . A series of differently modulated benzo[d]imidazole-2-one derivatives were designed and synthesized .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, a benzimidazole moiety, and a 2,4-dichlorobenzyl group . The piperidine ring is linked to the benzimidazole moiety, which is further connected to the 2,4-dichlorobenzyl group .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring, modulation of the amide substituent and of the benzoimidazol-2-one linker, replacement of the benzimidazol-2-one moiety with urea-like substructures, and elimination of the piperidine ring and benzoimidazol-2-one functionalization .
科学研究应用
抗结核活性
一系列衍生物,包括与“2-(1-(2,4-二氯苄基)哌啶-4-基)-1H-苯并[d]咪唑”结构相似的衍生物,已被合成并评估其抗结核特性。这些化合物针对分枝杆菌属进行了筛选,显示出抑制细菌生长的显著活性,证明了治疗结核病的潜力。使用 MCULE 软件对 2Q1Y 蛋白进行的对接研究进一步支持了它们作为有效抗结核剂的功效 (D. Raju, R. Sasidhar, & S. Vidyadhara, 2020)。
缓蚀
对苯并咪唑衍生物的研究表明,它们作为盐酸环境中 N80 钢的缓蚀剂是有效的。这些化合物,包括提到的核心结构的变体,已经展示出很高的抑制效率,显示了它们在保护金属免受腐蚀方面的潜力。该研究采用重量损失测量和动电位极化等一系列技术,肯定了这些化合物的保护能力,突出了它们在工业应用中的效用 (M. Yadav 等人,2016)。
用于疾病治疗的 ACAT-1 抑制
与“2-(1-(2,4-二氯苄基)哌啶-4-基)-1H-苯并[d]咪唑”密切相关的衍生物已被确定为抑制酰基辅酶 A:胆固醇 O-酰基转移酶 (ACAT)-1 的临床候选物。该化合物显示出对 ACAT-1 的显着选择性,高于 ACAT-2,表明其在治疗与 ACAT-1 过表达相关的疾病中具有潜在的效用。该化合物水溶性和口服吸收率的提高使其成为进一步临床试验的有希望的候选物 (K. Shibuya 等人,2018)。
材料科学中的合成和应用
该化合物及其衍生物已用于新型材料的合成,例如苯并[4,5]咪唑[1,2-a]吡啶衍生物。这些材料已通过高效反应合成,在短时间内提供了良好至优异的产率。它们的潜在应用跨越各个领域,包括材料科学,在材料科学中它们可以用作中间体或功能材料 (Fereshteh Goli-Garmroodi 等人,2015)。
抗菌活性
咪唑/苯并三唑取代的衍生物已显示出有希望的体外抗菌和抗真菌活性,针对几种致病菌株。这突出了与“2-(1-(2,4-二氯苄基)哌啶-4-基)-1H-苯并[d]咪唑”在结构上相关的化合物的广谱抗菌潜力,这可用于开发新的抗菌剂 (R. Ramachandran 等人,2011)。
作用机制
Target of Action
Similar compounds have been reported to interact with the nlrp3 inflammasome .
Mode of Action
It’s suggested that similar compounds inhibit nlrp3-dependent pyroptosis and il-1β release .
Biochemical Pathways
It’s suggested that similar compounds may inhibit the nlrp3 inflammasome pathway .
Result of Action
Similar compounds have been reported to inhibit nlrp3-dependent pyroptosis and il-1β release .
安全和危害
生化分析
Biochemical Properties
2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been shown to inhibit the activity of certain enzymes, such as the NLRP3 inflammasome, which is involved in inflammatory responses . The compound binds to the NLRP3 protein, preventing its activation and subsequent release of pro-inflammatory cytokines like interleukin-1β . Additionally, 2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole interacts with other biomolecules, including ATPase, to modulate cellular energy metabolism .
Cellular Effects
The effects of 2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the release of interleukin-1β in THP-1 cells, a type of human macrophage, thereby reducing inflammation . Furthermore, 2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole affects gene expression by downregulating pro-inflammatory genes and upregulating anti-inflammatory genes .
Molecular Mechanism
The molecular mechanism of action of 2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole involves its binding interactions with specific biomolecules. The compound binds to the NLRP3 protein, inhibiting its ATPase activity and preventing the formation of the NLRP3 inflammasome complex . This inhibition leads to a decrease in the release of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects . Additionally, 2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole modulates gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that 2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole maintains its anti-inflammatory effects in both in vitro and in vivo models . Prolonged exposure to the compound may lead to adaptive cellular responses, such as changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole vary with different dosages in animal models. At low doses, the compound exhibits potent anti-inflammatory effects without significant toxicity . At higher doses, 2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole may cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with a specific dosage range required to achieve optimal therapeutic benefits while minimizing toxicity .
Metabolic Pathways
2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation and conjugation of 2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole, leading to the formation of metabolites that are excreted via the kidneys .
Transport and Distribution
Within cells and tissues, 2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole is transported and distributed through interactions with specific transporters and binding proteins. The compound is known to bind to plasma proteins, which facilitates its distribution throughout the body . Additionally, transporters such as P-glycoprotein play a role in the cellular uptake and efflux of 2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole, influencing its localization and accumulation in various tissues .
Subcellular Localization
The subcellular localization of 2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with cytoplasmic proteins and enzymes . Additionally, 2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole may be targeted to specific cellular compartments, such as the mitochondria, through post-translational modifications and targeting signals . These localization patterns are essential for the compound’s ability to modulate cellular processes and exert its biochemical effects .
属性
IUPAC Name |
2-[1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N3/c20-15-6-5-14(16(21)11-15)12-24-9-7-13(8-10-24)19-22-17-3-1-2-4-18(17)23-19/h1-6,11,13H,7-10,12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZRDCCWSAGXRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)CC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2617270.png)
![2-(3-methylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one](/img/structure/B2617271.png)
![[(3-Ethoxyphenyl)methyl][(furan-2-yl)methyl]amine hydrochloride](/img/structure/B2617272.png)
![N-(5-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide](/img/structure/B2617273.png)
![ethyl [3-(3-fluorophenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetate](/img/structure/B2617274.png)
![N-[2-(furan-3-yl)-2-hydroxyethyl]cyclopropanesulfonamide](/img/structure/B2617277.png)
![methyl 2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2617278.png)

![1-[5-(morpholine-4-carbonyl)-1H-pyrrol-3-yl]butan-1-one](/img/structure/B2617281.png)
![3-[5-(2-Fluorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2617283.png)


![1-(3,5-dimethylphenyl)-3-(2-fluorobenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2617289.png)
